2-(Phenylthio)propanenitrile
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Overview
Description
2-(Phenylthio)propanenitrile is an organic compound that belongs to the class of nitriles . Nitriles are organic compounds that contain a -CN group, also known as a cyano group . The -CN group in nitriles is polar, which means it has a significant effect on the physical and chemical properties of these compounds .
Synthesis Analysis
Nitriles can be synthesized from various precursors. One common method involves the dehydration of amides . In this process, an amide is heated with phosphorus (V) oxide (P4O10), which removes water from the amide group to form a nitrile . Another method involves the reaction of a halogenoalkane with a cyanide ion, which replaces the halogen with a -CN group .Molecular Structure Analysis
The molecular structure of nitriles is characterized by a triple bond between the carbon and nitrogen in the -CN group . This triple bond is formed by the overlap of two p orbitals, one from the carbon atom and one from the nitrogen atom . The presence of this triple bond gives nitriles their unique physical and chemical properties .Chemical Reactions Analysis
Nitriles undergo various chemical reactions. For instance, they can be hydrolyzed under both acidic and basic conditions to form carboxylic acids . They can also be reduced to form primary amines . The reduction of a nitrile to a primary amine involves the nucleophilic attack of a hydride ion on the electrophilic carbon in the nitrile, forming an imine anion .Physical And Chemical Properties Analysis
Nitriles are generally polar molecules due to the electronegativity of the nitrogen atom in the -CN group . This polarity contributes to their relatively high boiling points and solubility in water . The physical and chemical properties of a specific nitrile, such as this compound, would depend on its molecular structure .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
2-Amino-2-alkyl(aryl)propanenitriles, including 2-(Phenylthio)propanenitrile, are key precursors in synthesizing diverse heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These compounds have various chemical and biological properties, making them important in developing new pharmaceuticals and materials (Drabina & Sedlák, 2012).
Crystal Structure Analysis
The crystal structures of this compound derivatives are studied for their molecular configurations and intermolecular interactions. Such analyses are crucial for understanding the physical and chemical properties of these compounds, influencing their application in various fields (Sharma et al., 2014).
Schiff Base Complex Synthesis
This compound derivatives are used in synthesizing Schiff base complexes with various metal ions. These complexes are characterized for their chemical structure and properties, including antibacterial activities. Such research contributes to the development of new materials with potential applications in biotechnology and materials science (Kafi‐Ahmadi & Marjani, 2019).
Synthetic Applications
This compound is used as a synthetic equivalent in various chemical reactions. Its utility in synthesizing other valuable synthons demonstrates its importance in organic synthesis and drug development (Chen et al., 2006).
Dithiocarbamate Complexes
Studies on metal dithiocarbamate complexes based on this compound derivatives reveal insights into their structural and spectroscopic characteristics. Such research is significant for developing new materials with unique properties (Halimehjani et al., 2015).
Antimicrobial and Antifungal Applications
Research shows that this compound derivatives exhibit antimicrobial and antifungal activities, highlighting their potential as bioactive compounds in medical and agricultural applications (Behbehani et al., 2011; Itoh et al., 2001).
Electrochemical Studies
This compound derivatives are also studied for their electrochemical properties, contributing to the development of safer and more efficient electrolytes for lithium-ion batteries (Liu et al., 2016).
Luminescence Properties
The luminescence properties of this compound derivatives are explored in various studies, which is significant for developing new luminescent materials for technological applications (Awaleh et al., 2008).
Mechanism of Action
The mechanism of action of nitriles depends on the specific reaction they are involved in. For example, in the reduction of a nitrile to a primary amine, a hydride ion acts as a nucleophile and attacks the electrophilic carbon in the nitrile, forming an imine anion . This imine anion can then accept a second hydride to form a dianion .
Safety and Hazards
The safety and hazards associated with nitriles depend on the specific compound. For instance, propionitrile, a simple aliphatic nitrile, is a colorless liquid that is used as a solvent and a precursor to other organic compounds . It does not have an OSHA permissible exposure limit, but the NIOSH recommended exposure limit is 6 ppm .
Future Directions
Nitriles, including 2-(Phenylthio)propanenitrile, have potential applications in various fields due to their unique physical and chemical properties. They can serve as precursors to other organic compounds, and their reactivity makes them useful in synthetic chemistry . Future research may explore new methods of synthesizing nitriles, novel reactions involving nitriles, and potential applications of these compounds in areas such as materials science, pharmaceuticals, and more .
Properties
IUPAC Name |
2-phenylsulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJIVFUDWSGSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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